

Commercial Suppliers and Technical Profile of 1-(3-Aminophenyl)piperazin-2-one

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)piperazin-2-one

Cat. No.: B581201

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for the chemical compound **1-(3-Aminophenyl)piperazin-2-one**, a molecule of interest in medicinal chemistry and drug discovery. While detailed experimental protocols and specific signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide consolidates the available supplier information to aid in its procurement for research and development purposes.

Compound Overview

1-(3-Aminophenyl)piperazin-2-one, with the CAS number 1022128-80-8, is a piperazinone derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. These derivatives are explored for various therapeutic applications, including but not limited to roles as antipsychotics, antihistamines, and antianginal agents. The structural features of **1-(3-Aminophenyl)piperazin-2-one**, incorporating an aminophenyl group, suggest its potential as a versatile building block in the synthesis of more complex molecules for drug discovery.

Commercial Supplier Data

The following table summarizes the product specifications for **1-(3-Aminophenyl)piperazin-2-one** available from various commercial suppliers. This information is crucial for researchers to source the compound according to their specific experimental needs.

Supplier	Product/ Catalog Number	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Biotuva Life Sciences	D853075	≥ 95%	Not Specified	1022128- 80-8	C ₁₀ H ₁₃ N ₃ O	191.23
ChemUniverse	P41347	95%	Not Specified	1022128- 80-8	C ₁₀ H ₁₃ N ₃ O	191.23
Sunway Pharm Ltd	CB52415	97%	250mg, 1g	1022128- 80-8	C ₁₀ H ₁₃ N ₃ O	191.23

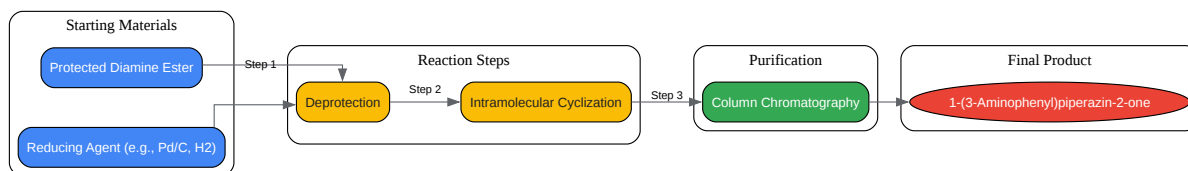
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Experimental Protocols

Detailed, publicly accessible experimental protocols specifically utilizing **1-(3-Aminophenyl)piperazin-2-one** are currently limited. However, general synthetic methods for piperazinone derivatives can be found in the chemical literature and patent databases.

A general approach to the synthesis of similar chiral piperazinone derivatives has been described in patent literature. This often involves the cyclization of a diamine precursor. For instance, a common method involves the deprotection of a protected amino ethyl amine derivative, followed by an intramolecular cyclization to form the piperazinone ring. The reaction is typically carried out in an alcohol-based solvent like methanol or ethanol. Purification is commonly achieved through column chromatography.

General Synthesis Workflow:



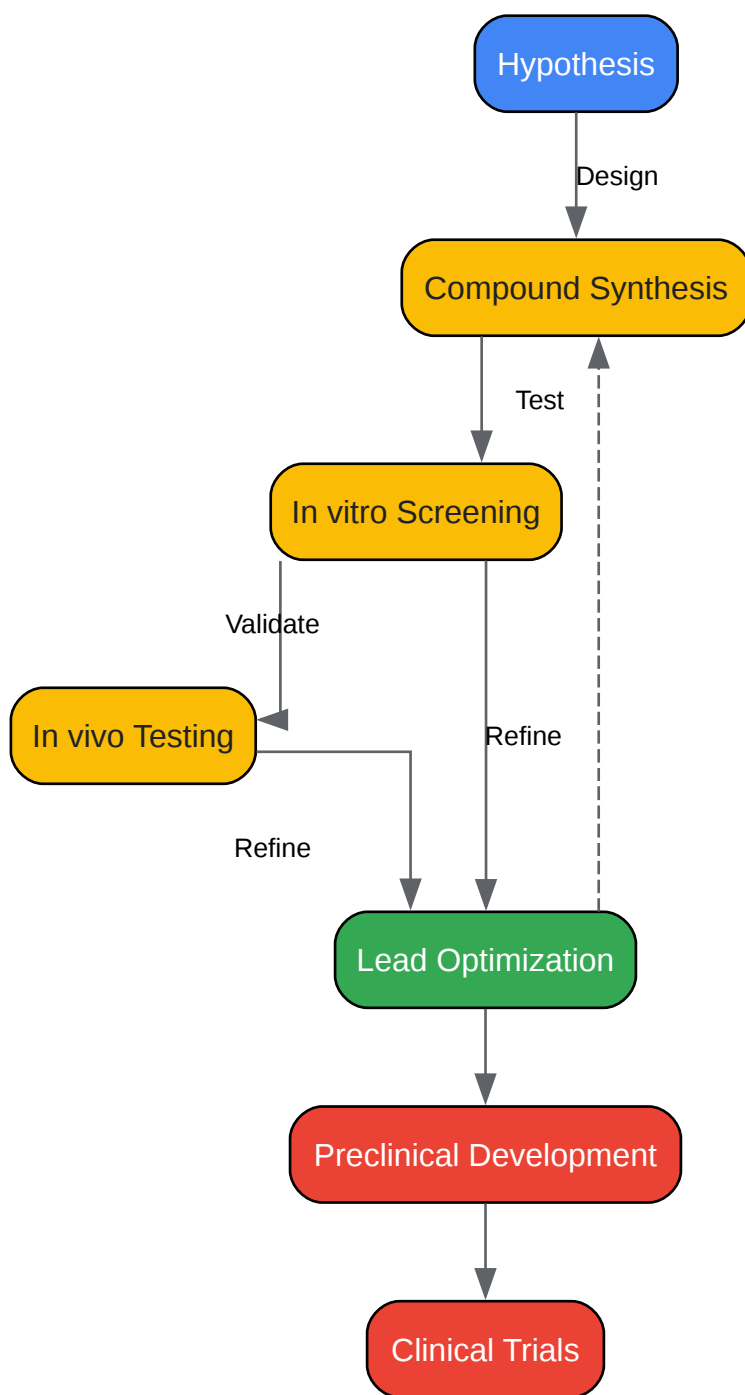
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Caption: Generalized synthetic workflow for piperazinone derivatives.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the public domain detailing the involvement of **1-(3-Aminophenyl)piperazin-2-one** in any particular signaling pathways or its mechanism of action. As a versatile chemical scaffold, it is plausible that derivatives of this compound could be designed to interact with a variety of biological targets. The development of novel therapeutics often involves iterative cycles of design, synthesis, and biological evaluation.

Drug Discovery and Development Logic:



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Caption: A simplified logical flow of a drug discovery process.

Researchers acquiring **1-(3-Aminophenyl)piperazin-2-one** would likely utilize it as a starting material or intermediate in a broader drug discovery campaign, following a logical progression

from initial hypothesis to preclinical and clinical evaluation. The specific biological targets and pathways would be determined by the overall goals of the research program.

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